molecular formula C8H9Cl2NO2 B12671059 (R)-(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride CAS No. 51431-08-4

(R)-(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride

Katalognummer: B12671059
CAS-Nummer: 51431-08-4
Molekulargewicht: 222.07 g/mol
InChI-Schlüssel: MRFJAULKKHVIGF-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and an oxoethanaminium chloride moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting intermediate is then treated with an amine to form the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R)-2-Chloro-1-(4-hydroxyphenyl)-2-oxoethanaminium chloride is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological interactions. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

51431-08-4

Molekularformel

C8H9Cl2NO2

Molekulargewicht

222.07 g/mol

IUPAC-Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H/t7-;/m1./s1

InChI-Schlüssel

MRFJAULKKHVIGF-OGFXRTJISA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](C(=O)Cl)N)O.Cl

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.